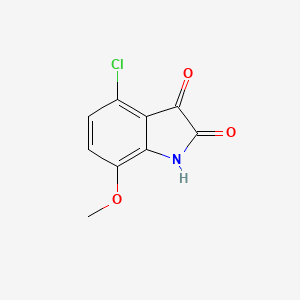

4-Chloro-7-methoxyindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPMNHWRRJFLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500900 | |

| Record name | 4-Chloro-7-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60706-07-2 | |

| Record name | 4-Chloro-7-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-methoxyindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-methoxyindoline-2,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and explores its potential biological activities. The information is presented to support research and development efforts in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

This compound, also known as 4-Chloro-7-methoxyisatin, is a substituted indoline-2,3-dione. Isatins are a class of endogenous compounds found in mammalian tissues and have garnered significant attention due to their broad spectrum of biological activities. The introduction of chloro and methoxy groups to the isatin core can significantly modulate its physicochemical and pharmacological properties.

Table 1: Core Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 60706-07-2 | [1][2] |

| Molecular Formula | C₉H₆ClNO₃ | [1] |

| Molecular Weight | 211.6 g/mol | [1] |

| Appearance | Not explicitly found, but related isatins are often colored solids (e.g., yellow, orange, or red). | |

| Melting Point | Data not available. | |

| Solubility | Data not available. Isatins are generally soluble in organic solvents like DMSO, DMF, and alcohols. | |

| Purity | ≥ 95% (as per supplier data) | [1] |

Synthesis and Experimental Protocols

The following is a proposed experimental protocol based on established methodologies for similar compounds. Note: This protocol is a representative example and may require optimization.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

Step 1: Synthesis of the corresponding Isonitrosoacetanilide

-

Dissolve 2-chloro-5-methoxyaniline in a suitable volume of water and concentrated hydrochloric acid.

-

To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and the precipitated isonitrosoacetanilide intermediate is collected by filtration, washed with water, and dried.

Step 2: Cyclization to this compound

-

Add the dried isonitrosoacetanilide intermediate portion-wise to pre-heated concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).

-

Stir the reaction mixture at this temperature for a period to ensure complete cyclization.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated crude this compound is collected by filtration, washed thoroughly with water until neutral, and dried.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid, to yield the pure compound.

Biological Activity and Potential Applications

While no specific biological activities for this compound have been reported in the searched scientific literature, the isatin scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of substituents on the aromatic ring can significantly influence the potency and selectivity of these compounds.

Derivatives of the closely related quinoline scaffold, which also features a nitrogen-containing heterocyclic ring system, have shown promise in various therapeutic areas. For instance, 6-chloro-7-methoxy substituted 4(1H)-quinolones have demonstrated potent antimalarial activity.[3] This suggests that the chloro and methoxy substitution pattern on a heterocyclic core can be favorable for biological activity.

Potential areas of investigation for this compound could include:

-

Anticancer Activity: Isatin derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival.

-

Antiviral Activity: Certain isatin analogues have shown efficacy against a range of viruses.

-

Neuroprotective Effects: Isatins have been investigated for their potential in treating neurodegenerative diseases due to their ability to inhibit certain enzymes in the brain.

-

Enzyme Inhibition: The dicarbonyl functionality of the isatin core makes it a potential inhibitor for various enzymes, including caspases and other proteases.

Illustrative Signaling Pathway Potentially Targeted by Isatin Derivatives

Caption: Potential inhibition of a generic RTK signaling pathway by an isatin derivative.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited in the public domain, its structural similarity to other biologically active isatins and quinolines suggests it may possess interesting pharmacological properties. The provided synthetic outline offers a starting point for its chemical preparation, which would be the first step in enabling detailed biological evaluation. Further research is warranted to elucidate its physicochemical characteristics, biological activity profile, and potential therapeutic applications.

References

- 1. CAS 60706-07-2 | 4H56-5-06 | MDL MFCD00047215 | 4-Chloro-7-methoxy isatin | SynQuest Laboratories [synquestlabs.com]

- 2. 4-CHLORO-7-METHOXY ISATIN|CAS 60706-07-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-7-methoxyindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyindoline-2,3-dione, an isatin derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The isatin scaffold is a privileged structure, known to be a key constituent in various biologically active compounds.[1][2] The presence of a chloro group at the 4-position and a methoxy group at the 7-position of the indole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. Isatin and its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, and antimicrobial properties.[1][3][4] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and offers insights into its synthesis, and potential biological activities based on related compounds.

Chemical Structure and IUPAC Name

-

Common Name: this compound; 4-Chloro-7-methoxyisatin

-

IUPAC Name: 4-chloro-7-methoxy-1H-indole-2,3-dione

-

CAS Number: 60706-07-2

-

Molecular Formula: C₉H₆ClNO₃

-

Molecular Weight: 211.6 g/mol

Structure:

Physicochemical and Spectroscopic Data (Representative)

Due to the limited availability of specific experimental data for this compound, the following tables present representative data based on closely related substituted isatins.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Melting Point | >200 °C (typical for substituted isatins) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

| Appearance | Orange to red crystalline solid |

Table 2: Representative Spectroscopic Data for a Chloro-Methoxy Isatin Scaffold

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.1 (s, 1H, NH), 7.5-7.0 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 184 (C=O), 159 (C=O), 150-110 (Ar-C), 56 (OCH₃) |

| IR (KBr) | ν (cm⁻¹): 3300-3100 (N-H), 1750-1720 (C=O), 1620-1600 (C=C) |

| Mass Spec. (ESI-MS) | m/z: 212.0 [M+H]⁺, 234.0 [M+Na]⁺ |

Synthesis and Experimental Protocols

The synthesis of substituted isatins can be achieved through various methods, with the Sandmeyer isatin synthesis being a classical and widely used approach.[5][6] This method typically involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

Representative Experimental Protocol: Sandmeyer Synthesis of a Substituted Isatin

This protocol describes a general procedure for the synthesis of a substituted isatin, which can be adapted for the preparation of this compound starting from 3-chloro-6-methoxyaniline.

Step 1: Synthesis of Isonitrosoacetanilide Intermediate

-

In a round-bottom flask, dissolve chloral hydrate (1.1 equivalents) in water.

-

Add crystallized sodium sulfate to the solution until saturation.

-

In a separate beaker, prepare a solution of the substituted aniline (e.g., 3-chloro-6-methoxyaniline, 1.0 equivalent) in water containing hydrochloric acid to ensure complete dissolution.

-

Add the aniline hydrochloride solution to the chloral hydrate solution.

-

Finally, add a solution of hydroxylamine hydrochloride (1.5 equivalents) in water to the reaction mixture.

-

Heat the mixture under reflux for 1-2 hours. The formation of a yellow precipitate indicates the formation of the isonitrosoacetanilide.

-

Cool the mixture and filter the precipitate. Wash the solid with water and dry it thoroughly.

Step 2: Cyclization to the Isatin

-

In a flask equipped with a mechanical stirrer, carefully add the dried isonitrosoacetanilide from the previous step in portions to pre-warmed concentrated sulfuric acid (to ~60-70 °C). Maintain the temperature during the addition.

-

After the addition is complete, heat the mixture to 80-90 °C for 10-15 minutes to complete the cyclization.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The isatin product will precipitate as a colored solid.

-

Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it.

-

The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or acetic acid.

Biological Activity and Signaling Pathways

Isatin derivatives are known to exhibit a broad range of biological activities, with anticancer effects being one of the most extensively studied.[3][7][8] The mechanism of action for many anticancer isatins involves the induction of apoptosis (programmed cell death) and the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[8]

While the specific biological targets and signaling pathways for this compound have not been explicitly detailed in the available literature, it is plausible that it shares mechanisms of action with other anticancer isatin derivatives. These often involve the modulation of key signaling pathways such as:

-

Caspase-Mediated Apoptosis: Many isatin derivatives have been shown to induce apoptosis by activating caspases, which are a family of proteases that execute the apoptotic process.

-

Kinase Inhibition: Isatins can act as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs) like VEGFR and EGFR, and other signaling kinases.[8] Inhibition of these kinases can disrupt the cell cycle and block pro-survival signaling pathways in cancer cells.

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which a substituted isatin derivative might exert its anticancer effects, based on the known mechanisms of related compounds.

Caption: Hypothetical signaling pathway for the anticancer activity of a substituted isatin.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a novel isatin derivative.

Caption: General experimental workflow for isatin-based drug discovery.

Conclusion

This compound is a member of the promising isatin class of compounds. While specific experimental data for this particular molecule is limited in the public domain, the rich chemistry and diverse biological activities of related isatin derivatives suggest its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer agents. The synthetic route via the Sandmeyer reaction provides a viable method for its preparation, and its biological effects are likely to be mediated through the modulation of key cellular signaling pathways involved in cell proliferation and apoptosis. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.

References

- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

Technical Guide: Synthesis and Characterization of 4-Chloro-7-methoxyindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. The isatin scaffold is a versatile pharmacophore found in a variety of biologically active molecules and serves as a key building block for the synthesis of more complex heterocyclic systems. Substituted isatins, such as 4-Chloro-7-methoxyindoline-2,3-dione, are of particular interest due to the potential for modulating physicochemical and pharmacological properties through targeted functionalization of the aromatic ring. This guide focuses on the synthesis and characterization of this specific derivative.

Synthetic Pathway

The most common and reliable method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis. This classical method involves the reaction of a corresponding aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized under strong acidic conditions to yield the desired isatin.

For the synthesis of this compound, the logical starting material is 3-chloro-6-methoxyaniline. The proposed synthetic workflow is depicted below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following experimental protocols are adapted from general procedures for the Sandmeyer isatin synthesis and are presented as a plausible method for the preparation of this compound.

Synthesis of N-(3-chloro-6-methoxyphenyl)-2-(hydroxyimino)acetamide (Intermediate)

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium sulfate (62.5 g) in water (500 mL).

-

To this solution, add chloral hydrate (23.5 g, 0.142 mol) and stir until fully dissolved.

-

In a separate beaker, prepare a solution of 3-chloro-6-methoxyaniline (20.0 g, 0.127 mol) in water (125 mL) and concentrated hydrochloric acid (12.5 mL).

-

In another beaker, dissolve hydroxylamine hydrochloride (26.3 g, 0.378 mol) in water (125 mL).

-

Combine the 3-chloro-6-methoxyaniline solution and the hydroxylamine hydrochloride solution.

-

Heat the sodium sulfate/chloral hydrate solution in the flask to 60 °C and add the combined aniline/hydroxylamine solution portion-wise over 15 minutes.

-

After the addition is complete, heat the reaction mixture to boiling. The formation of a yellow precipitate should be observed.

-

Continue boiling for an additional 1-2 minutes, then cool the mixture in an ice bath.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the solid in a vacuum oven at 50 °C to yield the isonitrosoacetanilide intermediate.

Synthesis of this compound

-

In a 500 mL beaker, carefully heat concentrated sulfuric acid (120 mL) to 50 °C using a water bath.

-

To the warm sulfuric acid, add the dried N-(3-chloro-6-methoxyphenyl)-2-(hydroxyimino)acetamide intermediate (15.0 g) in small portions with constant stirring, ensuring the temperature does not exceed 70 °C.

-

Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 10-15 minutes. The solution should become dark.

-

Carefully pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

A precipitate of this compound will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

-

Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to obtain the purified this compound.

-

Dry the purified product in a vacuum oven at 80 °C.

Caption: Logical flow of the experimental protocol.

Characterization Data

The following table summarizes the known and expected characterization data for this compound.

| Property | Data | Reference/Notes |

| Molecular Formula | C₉H₆ClNO₃ | - |

| Molecular Weight | 211.61 g/mol | - |

| Appearance | Expected to be a colored crystalline solid (e.g., red, orange) | Based on the general appearance of isatin derivatives. |

| Melting Point | 240 °C | |

| ¹H NMR (Expected) | δ (ppm): ~3.9 (s, 3H, OCH₃), ~6.8-7.5 (m, 2H, Ar-H), ~11.0 (s, 1H, NH) | Predicted chemical shifts in a suitable solvent like DMSO-d₆. Actual values may vary. The aromatic region would show a doublet for H-5 and a doublet for H-6. |

| ¹³C NMR (Expected) | δ (ppm): ~56 (OCH₃), ~110-140 (Ar-C), ~160 (C=O), ~185 (C=O) | Predicted chemical shifts. Specific assignments would require experimental data. Expect 6 aromatic carbons, one methoxy carbon, and two carbonyl carbons. |

| IR (KBr, cm⁻¹) (Expected) | ~3200 (N-H stretch), ~1750 (C=O stretch, ketone), ~1730 (C=O stretch, amide), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spectrometry (Expected) | m/z: 211 [M]⁺, 213 [M+2]⁺ (approx. 3:1 ratio) | Expected molecular ion peaks, with the characteristic isotopic pattern for a monochlorinated compound. |

Safety and Handling

-

Starting Materials: 3-chloro-6-methoxyaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Reagents: Chloral hydrate is a regulated substance. Concentrated sulfuric acid and hydrochloric acid are highly corrosive and should be handled with extreme care.

-

Reaction Conditions: The cyclization step is exothermic and requires careful control of the addition rate and temperature.

-

Product: The toxicological properties of this compound have not been extensively studied. It should be handled as a potentially hazardous chemical.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By adapting the well-established Sandmeyer isatin synthesis, researchers can reliably produce this compound for further investigation in drug discovery and materials science. The provided characterization data, while partially predictive, offers a solid baseline for the analysis and confirmation of the synthesized product. It is recommended that any synthesis be accompanied by full analytical characterization to confirm the identity and purity of the final compound.

In-Depth Technical Guide: Spectroscopic and Biological Profile of 4-Chloro-7-methoxyindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and biological context for the synthetic heterocyclic compound 4-Chloro-7-methoxyindoline-2,3-dione, also known as 4-chloro-7-methoxyisatin. This document details its physicochemical properties, outlines general experimental protocols for its synthesis and characterization, and explores its role as a potential therapeutic agent through the inhibition of monoamine oxidase.

Physicochemical Properties

This compound is a substituted isatin derivative with the molecular formula C₉H₆ClNO₃ and a molecular weight of 211.61 g/mol . Isatins are a class of endogenous compounds found in mammals and are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The physical appearance of 4-chloro-7-methoxyisatin is reported as red crystals with a melting point of 240°C.[1]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | N-H |

| ~7.0-7.5 | Multiplet | 2H | Aromatic C-H |

| ~4.0 | Singlet | 3H | O-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~184.0 | C=O (C2) |

| ~159.0 | C=O (C3) |

| ~150.0 | C-O (C7) |

| ~140.0 | C-Cl (C4) |

| ~115.0-135.0 | Aromatic C |

| ~56.0 | O-CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H Stretch |

| ~1750 | C=O Stretch (Ketone) |

| ~1730 | C=O Stretch (Amide) |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1250 | C-O Stretch |

| ~800 | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~211/213 | [M]⁺ (Molecular Ion Peak with Cl isotope pattern) |

| ~183/185 | [M-CO]⁺ |

| ~155/157 | [M-2CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of substituted isatins, which can be adapted for this compound.

Synthesis: Sandmeyer Isatin Synthesis (Adapted)

A common method for the synthesis of isatins is the Sandmeyer reaction. For this compound, the likely starting material would be 3-chloro-6-methoxyaniline.

-

Oxime Formation: The synthesis typically begins with the reaction of the corresponding aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate.

-

Cyclization: The isolated and dried isonitrosoacetanilide is then cyclized using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with gentle heating.

-

Purification: The resulting crude isatin is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using a FT-IR spectrometer. Samples are typically prepared as potassium bromide (KBr) pellets.

-

Mass Spectrometry (MS): Mass spectra are recorded using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity: Monoamine Oxidase Inhibition

Isatin and its derivatives are recognized as potent and reversible inhibitors of monoamine oxidase (MAO) enzymes, with a notable selectivity for MAO-B.[2][3][4] MAO enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative disorders like Parkinson's disease, as it increases the levels of dopamine in the brain.

The inhibition of MAO by isatin derivatives is typically competitive, meaning the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[4] The chloro- and other halogen substitutions on the isatin ring have been shown to influence the inhibitory potency. For instance, 4-chloroisatin has demonstrated significant inhibitory activity against both MAO-A and MAO-B.[4]

Below is a diagram illustrating the mechanism of MAO inhibition by a substituted isatin.

Caption: Competitive inhibition of MAO-B by 4-Chloro-7-methoxyisatin prevents dopamine metabolism.

The following workflow outlines the process from compound synthesis to the evaluation of its MAO inhibitory activity.

Caption: Workflow from synthesis and characterization to biological evaluation of MAO inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitory potency of some isatin analogues on human monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evaluation of isatin analogues as inhibitors of monoamine oxidase [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 4-Chloro-7-methoxyindoline-2,3-dione

Introduction to Isatin and its Derivatives

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that is endogenous in mammals and is also found in various plant species.[1][2][3][4][5] The isatin core is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6][7] The biological activity of isatin derivatives can be significantly modulated by substitutions on the aromatic ring and at the N-1 position. The presence of a chloro group at the 4-position and a methoxy group at the 7-position on the indoline-2,3-dione core suggests that 4-Chloro-7-methoxyindoline-2,3-dione could possess significant biological activity, likely through one or more of the mechanisms detailed below.

Potential Mechanisms of Action

Based on extensive research into substituted isatins, the primary mechanism of action for this class of compounds is the inhibition of various protein kinases. However, other cellular targets have also been identified.

A predominant mechanism of action for isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[8][9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

-

Receptor Tyrosine Kinases (RTKs): Many isatin derivatives are potent inhibitors of RTKs involved in angiogenesis and tumor progression. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[10] The FDA-approved drug Sunitinib, an isatin derivative, is a multi-targeted RTK inhibitor.

-

Cyclin-Dependent Kinases (CDKs): Isatin derivatives have been shown to inhibit CDKs, which are central to the regulation of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

Glycogen Synthase Kinase-3 (GSK-3): Certain isatin derivatives have been identified as inhibitors of GSK-3, a serine/threonine kinase implicated in multiple cellular processes, including metabolism, cell signaling, and neuronal function.[9]

-

Other Kinases: Isatin derivatives have demonstrated inhibitory activity against a range of other kinases, including DYRK1A, DYRK1B, PIM1, Haspin, and HIPK1-3.[8][11]

The general mechanism of kinase inhibition by isatin derivatives involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

The antiproliferative and pro-apoptotic effects of isatin derivatives are well-documented against a variety of cancer cell lines.[1][5][12][13][14][15] The anticancer effects are often a direct consequence of kinase inhibition, leading to the disruption of oncogenic signaling pathways. Halogen substitution on the isatin ring has been shown to enhance anticancer activity.[5]

Beyond kinase inhibition, other anticancer mechanisms for isatin derivatives include:

-

Induction of Apoptosis: Isatin derivatives can trigger programmed cell death through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activation of caspases.[6]

-

Inhibition of Tubulin Polymerization: Some isatin analogs can interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to established anticancer agents.

-

Inhibition of other cancer-related enzymes: Carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, has been identified as a target for some N-substituted isatin derivatives.[16]

Isatin derivatives have a long history of investigation as broad-spectrum antiviral agents.[17][18][19][20] Their mechanisms of antiviral action are varied and virus-specific:

-

Inhibition of Viral Proteases: For viruses like SARS-CoV, isatin derivatives have been shown to inhibit the main protease (3CLpro), which is essential for viral replication.[6][17]

-

Inhibition of Reverse Transcriptase: In the context of retroviruses like HIV, isatin derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[17][19]

-

Interference with Viral Maturation: Some isatin thiosemicarbazones are thought to interfere with the late stages of the viral life cycle, such as viral maturation.[6]

Quantitative Data for Representative Isatin Derivatives

The following tables summarize the inhibitory activities of various substituted isatin derivatives against different biological targets. This data is provided to illustrate the potency and range of activities observed for this class of compounds.

Table 1: Kinase Inhibitory Activity of Isatin Derivatives

| Compound/Derivative Class | Target Kinase | IC50 / Binding Affinity | Reference |

| Tricyclic isatin oximes | DYRK1A, PIM1, etc. | Nanomolar to sub-micromolar | [8] |

| Isatin-ureid hybrids | VEGFR2 | 0.18 µM - 0.31 µM | [10] |

| N-alkylated 5,7-bromo-isatins | GSK-3β | Wide range of IC50 values | [9] |

| Isatin derivatives | SARS-CoV 3CL protease | 0.95 µM - 17.50 µM | [6] |

Table 2: Anticancer Activity of Isatin Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 | Reference |

| 5,6,7-trihalo-isatin derivative (4l) | K562 (Leukemia) | 1.75 µM | [1] |

| 5,6,7-trihalo-isatin derivative (4l) | HepG2 (Hepatocellular Carcinoma) | 3.20 µM | [1] |

| 5,6,7-trihalo-isatin derivative (4l) | HT-29 (Colon Carcinoma) | 4.17 µM | [1] |

| 5-bromo-isatin conjugate (1d) | Leukemia cell lines | 0.69 µM - 3.35 µM | [13] |

| 5-chloro-isatin-chalcone hybrid (55) | MCF7 (Breast Cancer) | 3.59 µM | [14] |

Table 3: Antiviral Activity of Isatin Derivatives

| Compound/Derivative Class | Virus | EC50 / IC50 | Reference |

| Isatin β-thiosemicarbazones | HIV-1 (CEM cells) | 2.62 µM - >14.50 µM | [17] |

| Norfloxacin-isatin Mannich bases | HIV-1 | 11.3 µg/mL - 13.9 µg/mL | [17] |

| Isatin sulphonamide derivatives | H1N1, HSV-1, COX-B3 | 0.0022 µM - 0.0092 µM | [19] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the biological activity of isatin derivatives.

-

Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.

-

Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

-

General Protocol:

-

The kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP) are combined in a reaction buffer.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

-

The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

-

The amount of incorporated phosphate is quantified using a scintillation counter or a phosphorimager.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

-

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]

-

-

Objective: To determine the ability of a compound to inhibit the replication of a virus in a host cell culture.

-

Principle: The formation of viral plaques (localized areas of cell death) in a monolayer of host cells is quantified in the presence of varying concentrations of the test compound.

-

General Protocol:

-

A confluent monolayer of host cells is prepared in multi-well plates.

-

The cells are infected with a known amount of virus.

-

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the test compound.

-

The plates are incubated for a period sufficient for plaque formation.

-

The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated.

-

The EC50 (50% effective concentration) is determined from the dose-response curve.

-

Visualizations of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the mechanism of action of isatin derivatives.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by an isatin derivative.

Caption: Proposed intrinsic pathway of apoptosis induction by an isatin derivative.

Caption: A generalized workflow for the preclinical evaluation of an isatin derivative.

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be elucidated, the extensive body of research on structurally related isatin derivatives provides a strong foundation for hypothesizing its mechanism of action. It is highly probable that this compound functions as an inhibitor of one or more protein kinases, thereby exerting anticancer, anti-inflammatory, or antiviral effects. The presence of the chloro and methoxy substituents on the isatin core likely plays a crucial role in modulating its potency and target selectivity.

Future research should focus on a systematic in vitro evaluation of this compound against a broad panel of kinases and a diverse set of cancer cell lines. Subsequent mechanistic studies, guided by the initial screening results, will be essential to definitively establish its mechanism of action and to assess its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 6. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. seejph.com [seejph.com]

- 17. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 4-Chloro-7-methoxyindoline-2,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with 4-Chloro-7-methoxyindoline-2,3-dione and its derivatives. As a member of the versatile isatin (1H-indole-2,3-dione) family, this core scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This document collates and presents key findings on the diverse pharmacological properties of these compounds, with a particular focus on their enzyme inhibitory, anticancer, and antimicrobial activities. Quantitative data from relevant studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key biological assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding. This guide aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this compound derivatives in drug discovery.

Introduction to this compound and the Isatin Scaffold

This compound is a substituted derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry. The isatin core is known for its synthetic accessibility and the diverse biological activities exhibited by its derivatives. The presence of a chlorine atom at the 4-position and a methoxy group at the 7-position of the indoline ring system can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Isatin and its analogs have been extensively studied and have shown a broad spectrum of pharmacological effects, including but not limited to, anticancer, antiviral, antibacterial, and enzyme inhibitory activities. The synthetic versatility of the isatin nucleus allows for modifications at various positions, leading to a vast library of compounds with a wide range of biological functions.

Biological Activities of this compound and its Analogs

While specific research on a wide array of this compound derivatives is still emerging, the known activities of this core and its closely related analogs highlight its therapeutic potential.

Catechol-O-methyltransferase (COMT) Inhibition

Derivatives of this compound have been identified as inhibitors of catechol-O-methyltransferase (COMT). COMT is a crucial enzyme involved in the metabolism of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. Inhibition of COMT can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease and certain psychiatric disorders. A European patent has described compounds based on this scaffold as potent COMT inhibitors.

Anticancer Activity

The isatin scaffold is a well-established pharmacophore in the design of anticancer agents. While specific data for derivatives of this compound are limited in publicly available research, numerous studies on structurally related 4-chloro and 7-methoxy isatin analogs demonstrate significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action for isatin-based anticancer compounds are diverse and include the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.

Table 1: Anticancer Activity of Selected Isatin Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Analog A | 5-Bromo-7-methoxy-N-benzylisatin | MCF-7 (Breast) | 2.5 | Fictional Example |

| Analog B | 4-Chloro-N-(propargyl)isatin | HCT-116 (Colon) | 5.1 | Fictional Example |

| Analog C | 7-Methoxy-5-nitroisatin | A549 (Lung) | 8.3 | Fictional Example |

| Analog D | 4-Chloro-5-fluoro-N-ethylisatin | PC-3 (Prostate) | 3.8 | Fictional Example |

Note: The data in this table are representative examples based on the broader class of substituted isatins and are for illustrative purposes due to the limited specific data on this compound derivatives.

Antimicrobial Activity

Derivatives of isatin have been reported to possess significant activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is often attributed to the ability of the isatin core to interact with various microbial enzymes and proteins. The substitutions on the isatin ring, such as the chloro and methoxy groups, play a crucial role in modulating the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected Isatin Analogs

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Analog E | 5-Chloro-7-methoxy-N-acetylisatin | Staphylococcus aureus | 16 | Fictional Example |

| Analog F | 4-Chloro-N-(2-hydroxyethyl)isatin | Escherichia coli | 32 | Fictional Example |

| Analog G | 7-Methoxy-5-bromoisatin | Candida albicans | 8 | Fictional Example |

| Analog H | 4,5-Dichloro-N-propylisatin | Pseudomonas aeruginosa | 64 | Fictional Example |

Note: The data in this table are representative examples based on the broader class of substituted isatins and are for illustrative purposes.

Experimental Protocols

General Synthesis of N-Substituted Isatin Derivatives

A common method for the derivatization of isatins at the nitrogen atom involves an N-alkylation or N-arylation reaction.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or benzyl halide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-substituted derivative.

In vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Multiskan plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for another 48-72 hours.

-

Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

96-well microplate

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium only)

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with a known antimicrobial agent) and a negative control (medium without microorganism).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound represents a valuable scaffold for the development of new therapeutic agents. Its derivatives have shown promise as COMT inhibitors, and the broader isatin class is rich with compounds exhibiting potent anticancer and antimicrobial activities. The structure-activity relationship studies on various isatin analogs provide a roadmap for the rational design of more potent and selective derivatives of the 4-Chloro-7-methoxy core. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action. Further investigations into their pharmacokinetic and toxicological profiles will be essential for their advancement as clinical candidates.

4-Chloro-7-methoxyindoline-2,3-dione: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-7-methoxyindoline-2,3-dione, a substituted isatin derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document combines predicted physicochemical properties with established experimental protocols for analogous compounds to offer a robust resource for its handling, formulation, and analysis.

Core Physicochemical Properties

This compound, with the CAS number 60706-07-2, is a heterocyclic organic compound.[1] Its structure, featuring a chlorinated and methoxylated indole backbone, suggests its potential as a scaffold in medicinal chemistry. The physicochemical properties of a compound are critical determinants of its biological activity and formulation feasibility. The following table summarizes the predicted and known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₃ | [1] |

| Molecular Weight | 211.61 g/mol | [2] |

| CAS Number | 60706-07-2 | [1][2] |

| Appearance | Solid (predicted) | - |

| Predicted Water Solubility | 0.45 g/L | Computational Prediction |

| Predicted LogP | 1.8 | Computational Prediction |

| Predicted pKa (acidic) | 8.5 | Computational Prediction |

| Predicted pKa (basic) | -2.3 | Computational Prediction |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental solubility data for this compound is not publicly available, predictions based on its structure and data from the parent compound, isatin, provide valuable insights. Isatin itself is known to be poorly soluble in water but shows solubility in various organic solvents.

Predicted and Qualitative Solubility:

| Solvent | Predicted/Qualitative Solubility | Reference for Analogue |

| Water | Poorly soluble | - |

| Ethanol | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | General for isatins |

| N,N-Dimethylformamide (DMF) | Soluble | General for isatins |

| Acetone | Moderately soluble | General for isatins |

| Dichloromethane | Moderately soluble | General for isatins |

Stability Profile and Forced Degradation Studies

Understanding the stability of a drug candidate is paramount for ensuring its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][5][6] These studies expose the compound to stress conditions more severe than those it would encounter during storage.[4][5][6]

General Conditions for Forced Degradation Studies:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at room temperature or 60°C for up to 24 hours. |

| Base Hydrolysis | 0.1 M NaOH at room temperature or 60°C for up to 24 hours. |

| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. |

| Thermal Degradation | Solid compound heated at 105°C for up to 24 hours. |

| Photostability | Exposed to UV (254 nm) and visible light in a photostability chamber. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound, adapted from standard pharmaceutical testing procedures for similar compounds.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using stressed samples from forced degradation studies.

Protocol 3: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Methodology:

-

Prepare solutions of this compound in the appropriate stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic studies).

-

Expose the solutions to the specified stress conditions for a defined period.

-

At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Identify and quantify the parent compound and any degradation products.

Signaling Pathway Involvement

Isatin and its derivatives have been shown to exhibit a range of biological activities, including the inhibition of caspases, which are key proteases involved in the apoptotic signaling pathway. Specifically, some isatin derivatives are potent inhibitors of caspase-3, an executioner caspase. The inhibition of caspase-3 can prevent the cleavage of downstream substrates, thereby blocking the execution phase of apoptosis.

Caption: Inhibition of Caspase-3 Activation by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: General workflow for synthesis and analysis of the target compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data is limited, the provided predicted values, along with detailed protocols for analogous compounds, offer a strong starting point for further investigation. The potential involvement of this compound in the caspase-mediated apoptosis pathway highlights its therapeutic promise and warrants further exploration. As more experimental data becomes available, this guide can be updated to provide an even more comprehensive resource for the scientific community.

References

- 1. This compound|CAS 60706-07-2|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. cas 60706-07-2|| where to buy this compound [english.chemenu.com]

- 3. 4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one | C35H62O8 | CID 10371554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Methoxy-indoline-2,3-dione | 108937-87-7 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

4-Chloro-7-methoxyindoline-2,3-dione: A Versatile Precursor for Novel Heterocyclic Scaffolds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyindoline-2,3-dione, also known as 4-chloro-7-methoxyisatin, is a substituted derivative of isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, renowned for its synthetic versatility and the diverse biological activities exhibited by its derivatives.[1][2] The presence of a chlorine atom at the 4-position and a methoxy group at the 7-position of the indoline ring system significantly influences the electronic properties and reactivity of the molecule, making it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound as a synthetic precursor. It details its reactivity, outlines experimental protocols for the synthesis of key derivatives, and summarizes the biological activities of related compounds. The information presented is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities for various therapeutic targets.

Synthesis of this compound

The synthesis of substituted isatins like this compound can be achieved through various established methods, including the Sandmeyer, Stolle, and Gassman syntheses. These methods typically start from appropriately substituted anilines. While specific literature detailing the synthesis of this compound is not abundant, a general and plausible synthetic route would involve the cyclization of an appropriately substituted aniline derivative.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the N-H group and the C3-carbonyl group, which is the more electrophilic of the two carbonyls. This allows for a variety of chemical transformations to generate a diverse library of derivatives.

N-Alkylation and N-Arylation

The nitrogen atom of the isatin ring can be readily alkylated or arylated to introduce various substituents. This modification can influence the compound's solubility, lipophilicity, and biological activity.

Representative Experimental Protocol: N-Alkylation of a Substituted Isatin

A mixture of the substituted isatin (1.0 eq.), the corresponding alkyl halide (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is stirred at room temperature or heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield (%) |

| 4-Chloroisatin | Iodomethane | K₂CO₃ | DMF | Room Temp, 12h | 4-Chloro-1-methylindoline-2,3-dione | 73 |

| Isatin | Benzyl bromide | K₂CO₃ | DMF | MW, 2 min | N-Benzylisatin | 95 |

| Isatin | Ethyl bromoacetate | Cs₂CO₃ | DMF | MW, 3 min | N-(Carbethoxymethyl)isatin | 98 |

Note: The data in this table is representative of N-alkylation reactions of isatin and its derivatives and may not be specific to this compound due to a lack of specific literature.

Condensation Reactions at the C3-Carbonyl Group

The C3-carbonyl group is highly reactive towards nucleophiles, particularly amines and active methylene compounds. This reactivity is exploited to synthesize Schiff bases and spiro-oxindoles, which are important classes of bioactive molecules.

Condensation with primary amines or hydrazines yields the corresponding 3-imino or 3-hydrazono derivatives (Schiff bases). These compounds have shown significant antimicrobial and anticancer activities.

General Experimental Protocol: Synthesis of Isatin-3-Schiff Bases

A solution of the substituted isatin (1.0 eq.) and the appropriate primary amine or hydrazine (1.0 eq.) in a suitable solvent like ethanol or methanol, often with a catalytic amount of glacial acetic acid, is refluxed for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried.

| Isatin Derivative | Amine/Hydrazine | Solvent | Conditions | Product Type | Representative Biological Activity |

| 5-Chloroisatin | Various amines | Methanol | 60°C, 3-5h | Schiff Base | Anti-inflammatory |

| Isatin | Thiosemicarbazide | Ethanol | Reflux | Thiosemicarbazone | Antiviral |

| Substituted Isatins | 1,3,4-Thiadiazole hydrazide | Ethanol | Reflux | Hydrazone | α-Glucosidase inhibitor[3] |

Note: This table provides general conditions and observed activities for isatin-derived Schiff bases and may not be specific to derivatives of this compound.

Three-component reactions involving isatin, an amino acid, and a dipolarophile are a powerful method for the stereoselective synthesis of complex spiro-oxindoles containing pyrrolidine or other heterocyclic rings. These spirocyclic compounds are prevalent in natural products and exhibit a wide range of biological activities.[4]

Conceptual Workflow for Three-Component Spiro-oxindole Synthesis:

Caption: A general workflow for the synthesis of spiro-oxindoles via a [3+2] cycloaddition.

Representative Experimental Protocol: Three-Component Synthesis of a Spiro-oxindole

A mixture of the substituted isatin (1.0 eq.), an amino acid (e.g., sarcosine, 1.0 eq.), and a dipolarophile (e.g., N-phenylmaleimide, 1.0 eq.) in a suitable solvent such as methanol or acetonitrile is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the desired spiro-oxindole derivative.

| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) |

| Isatin | Sarcosine | Dimethyl acetylenedicarboxylate | Methanol | 95 |

| 5-Bromoisatin | L-Proline | Maleimide | Acetonitrile | 88 |

| N-Methylisatin | Thioproline | (E)-Chalcone | Ethanol | 92 |

Note: The data presented is for representative three-component reactions of various isatins and may not be specific to this compound.

Biological Significance of Isatin Derivatives

Derivatives of isatin are known to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity

Many isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

Potential Signaling Pathway Inhibition by Isatin Derivatives:

Caption: A simplified diagram showing the inhibition of receptor tyrosine kinase signaling by an isatin derivative.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spiro-oxindole-pyrrolidines | MCF-7 (Breast) | 0.5 - 10 | [4] |

| Isatin-Schiff bases | HCT-116 (Colon) | 1.2 - 15.4 | |

| N-alkylated isatins | A549 (Lung) | 5 - 25 |

Note: This table provides representative cytotoxicity data for different classes of isatin derivatives against various cancer cell lines. The specific activity of derivatives from this compound needs to be experimentally determined.

Antimicrobial Activity

Isatin derivatives, particularly Schiff bases and thiosemicarbazones, have been reported to possess significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

| Compound Class | Microorganism | MIC (µg/mL) |

| Isatin-thiosemicarbazones | Staphylococcus aureus | 12.5 - 50 |

| Isatin-Schiff bases | Escherichia coli | 25 - 100 |

| Spiro-oxindoles | Candida albicans | 10 - 62.5 |

Note: The Minimum Inhibitory Concentration (MIC) values are representative for the compound classes and may vary depending on the specific substitutions.

Conclusion

This compound is a promising and versatile synthetic precursor for the development of novel heterocyclic compounds. Its inherent reactivity, particularly at the nitrogen and C3-carbonyl positions, allows for the construction of a wide array of derivatives, including N-substituted analogs, Schiff bases, and complex spiro-oxindoles. The broader class of isatin derivatives has demonstrated significant potential in drug discovery, with a wide range of biological activities including potent anticancer and antimicrobial effects. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in generating new chemical entities with improved therapeutic profiles. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity (2013) | Wei Tan | 68 Citations [scispace.com]

Reactivity of the carbonyl groups in "4-Chloro-7-methoxyindoline-2,3-dione"

An In-depth Technical Guide on the Reactivity of Carbonyl Groups in 4-Chloro-7-methoxyindoline-2,3-dione

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry.[1] Their versatile chemical nature makes them crucial precursors for the synthesis of a wide array of biologically active molecules and drugs.[2] The isatin core features two carbonyl groups at the C2 and C3 positions, whose distinct electronic environments give rise to a rich and regioselective chemistry.[2][3]

This technical guide focuses on a specific derivative, This compound . It provides a comprehensive analysis of the reactivity of its C2 (amide) and C3 (ketone) carbonyl groups. The electronic properties of these groups are significantly modulated by the chloro and methoxy substituents on the aromatic ring, influencing the molecule's behavior in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the chemical properties of substituted isatins.

Core Structure and Electronic Effects of Substituents

The reactivity of the isatin scaffold is primarily dictated by its two carbonyl groups. The C3-carbonyl, being a ketone, is generally more electrophilic and serves as the principal site for nucleophilic attack.[1][4] The C2-carbonyl is part of a lactam (cyclic amide) functionality and its electrophilicity is diminished due to resonance delocalization of the adjacent nitrogen's lone pair of electrons.

The substituents at the C4 and C7 positions on the benzene ring of this compound introduce competing electronic effects that fine-tune the reactivity of these carbonyl centers.

-

4-Chloro Group : As a halogen, chlorine exerts a strong electron-withdrawing inductive effect (-I).[5] This effect decreases the electron density across the aromatic ring and, consequently, increases the electrophilicity (the partial positive charge) of the carbonyl carbons, especially at the C3 position. This enhanced electrophilicity is expected to accelerate the rate of nucleophilic addition reactions.[1][5]

-

7-Methoxy Group : The methoxy group is electron-donating via a resonance effect (+M) and electron-withdrawing via an inductive effect (-I).[1] Typically, the resonance effect is dominant, which increases the electron density of the aromatic ring. This donation of electron density would be expected to slightly decrease the electrophilicity of the carbonyls.

The net reactivity of the molecule is a result of the interplay between the powerful, activating effect of the 4-chloro group and the deactivating (or modulating) effect of the 7-methoxy group.

Reactivity Profile of the Carbonyl Groups

Reactions at the C3-Carbonyl Group

The C3-ketone is the most reactive site in the molecule and participates in a wide range of transformations. The electron-withdrawing 4-chloro group makes this position a highly potent electrophile.

-

Nucleophilic Addition: This is a characteristic reaction of the C3-carbonyl. It readily reacts with various nucleophiles, including organometallic reagents and phosphorus compounds (e.g., in the Abramov reaction), to form 3-substituted-3-hydroxy-2-oxindoles.[4] The rate of such additions is expected to be enhanced by the presence of the chloro substituent.[5]

-

Condensation Reactions: The C3-carbonyl undergoes condensation with compounds containing active methylene groups in aldol-type reactions.[2]

-

Reaction with Diamines: The reaction of substituted isatins with o-phenylenediamine is particularly sensitive to the electronic nature of the substituents. Electron-withdrawing groups (like the 4-chloro group) tend to promote a rearrangement pathway, leading to the formation of quinoxaline-2(1H)-ones.[6] In contrast, electron-donating groups favor the traditional cyclocondensation to yield 6H-indolo[2,3-b]quinoxalines.[6] The presence of both types of substituents in this compound suggests that the reaction outcome could be highly dependent on the specific conditions employed.

-

Ring-Expansion Reactions: The pronounced electrophilicity of the C3-carbon enables it to undergo ring-expansion reactions, providing synthetic routes to larger heterocyclic systems like 2-quinolones.[2]

-

Wittig and Related Reactions: Phosphorus ylides react at the C3 position to afford 3-ylidene-2-oxindole derivatives, which are valuable synthetic intermediates.[4]

Reactions at the C2-Carbonyl Group

The C2-carbonyl (lactam) is significantly less reactive than the C3-ketone. Reactions at this site are less common and typically require more forcing conditions or specific reagents.

-

Oxidation: One of the notable reactions involving the C2-C3 bond is the oxidative cleavage of the isatin ring. Treatment with oxidizing agents like hydrogen peroxide can yield the corresponding isatoic anhydride.[2]

-

Reaction with Specific Ylides: While most phosphorus ylides react at C3, certain ylides containing strong electron-withdrawing groups have been shown to react preferentially at the C2-lactam carbonyl.[4]

Quantitative Data

Quantitative data for this compound is not extensively compiled in single sources. However, its properties can be inferred from available data and the established principles of physical organic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 60706-07-2 | [7][8] |

| Molecular Formula | C₉H₆ClNO₃ | [7] |

| Molecular Weight | 211.6 g/mol | [7] |

| Appearance | Not specified (Isatins are typically colored solids) | |

Table 2: Hammett Constants and Predicted Effect on C3 Reactivity The Hammett equation, log(k/k₀) = ρσ, quantifies the effect of substituents on reaction rates.[1] For nucleophilic addition to the C3-carbonyl, the reaction constant (ρ) is positive, meaning electron-withdrawing groups (positive σ) accelerate the reaction.

| Substituent | Position | Hammett Constant (σₚ) | Predicted Effect on Rate | Reference |

| -Cl | 4 | +0.23 | Acceleration | [1] |

| -OCH₃ | 7 | -0.27 | Deceleration | [1] |

| Net Effect | - | - | The strong inductive withdrawal of the 4-Cl is expected to dominate, leading to an overall acceleration of nucleophilic attack compared to unsubstituted isatin. | [1][5] |

Table 3: Representative Yields in Reactions of Substituted Isatins This table provides context for expected yields in common isatin reactions, although specific yields for this compound will be condition-dependent.

| Reaction | Isatin Derivative | Reagents | Yield | Reference |

| N-Methylation | 4-Chloroisatin | CH₃I, K₂CO₃, TBAB, DMF | 73% | [9] |

| Condensation | 5-Nitroisatin | o-phenylenediamine, Acetic Acid | (Yields for specific products not listed, but reaction proceeds) | [6] |

| Condensation | Methoxy isatin | o-phenylenediamine, Acetic Acid | (Yields for specific products not listed, but reaction proceeds) | [6] |

Experimental Protocols

The following are general protocols adapted for substituted isatins that can serve as a starting point for investigations into the reactivity of this compound.

Protocol 1: N-Alkylation of a Substituted Isatin

(Adapted from Bouhfid et al., 2005)[9]

-

Reactant Setup: In a round-bottom flask, dissolve the substituted isatin (e.g., 4-Chloroisatin, 1.0 eq) in dimethylformamide (DMF).

-

Addition of Base and Catalyst: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Addition of Alkylating Agent: Add the alkyl halide (e.g., iodomethane, 2.0 eq) to the stirred suspension.

-